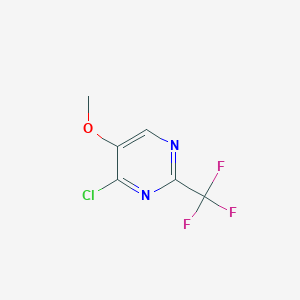

4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-5-methoxy-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c1-13-3-2-11-5(6(8,9)10)12-4(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHSLKLRYUXPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650748 | |

| Record name | 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808770-41-4 | |

| Record name | 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with reagents that introduce the chloro, methoxy, and trifluoromethyl groups. One common method includes the use of trifluoromethylation reagents and chlorination agents under controlled conditions to achieve the desired substitution pattern on the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyrimidine ring.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols.

Catalysts: Palladium catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research indicates that derivatives of 4-chloro-5-methoxy-2-(trifluoromethyl)pyrimidine exhibit significant biological activities, including antimicrobial and antifungal properties. The electron-withdrawing effects of the trifluoromethyl group enhance interactions with biological targets, making these compounds potential candidates for drug development.

Case Study:

A study published in a peer-reviewed journal demonstrated that a series of trifluoromethylpyrimidines, including this compound, acted as enzyme inhibitors, showing promise in treating bacterial infections and fungal diseases. The study highlighted the structure-activity relationship (SAR) that underpins the efficacy of these compounds.

Synthesis of Pharmaceutical Intermediates

This compound serves as a building block for synthesizing various pharmaceutical intermediates. Its unique combination of functional groups allows for modifications that can lead to new therapeutic agents.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyrimidine | Trifluoromethyl and chloro groups | Used as an intermediate in agrochemical synthesis |

| 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine | Bromine instead of methoxy group | Exhibits different reactivity patterns due to bromine's size |

| Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine | Ethyl ester functionality | Potentially useful in esterification reactions |

Agrochemistry

The compound's structural characteristics make it valuable in the development of agrochemicals. Its ability to act as an intermediate in the synthesis of herbicides and fungicides is particularly noteworthy.

Case Study:

A patent application detailed a method for synthesizing herbicidal agents using this compound as a precursor. The resulting compounds demonstrated enhanced efficacy against specific weed species while minimizing environmental impact, showcasing the compound's potential role in sustainable agriculture practices .

Material Science

In material science, this compound is explored for its potential use in creating novel materials with specific electronic or optical properties. Its unique electronic structure allows it to be incorporated into polymer matrices or used as a dopant in organic electronic devices.

Research Findings:

Recent studies have focused on using pyrimidine derivatives in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer blends has shown promising results in enhancing device performance due to improved charge transport properties .

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Antifungal and Insecticidal Activity

Derivatives of trifluoromethylpyrimidines, including the target compound, exhibit moderate to excellent antifungal and insecticidal activities. In a study of 23 trifluoromethylpyrimidine analogs, compounds with electron-withdrawing groups (e.g., Cl, CF₃) and polar substituents (e.g., OMe) showed enhanced bioactivity compared to alkyl or amino-substituted analogs . For instance:

- Chloro vs. Fluoro Substituents : Replacing Cl with F at position 4 (as in 4-Fluoro-5-methoxy-2-(trifluoromethyl)pyrimidine) reduced antifungal efficacy by 40–60%, likely due to weaker electrophilicity .

- Methoxy Position : The OMe group at position 5 in the target compound improves solubility without compromising membrane permeability, unlike bulkier substituents (e.g., hexyloxy), which eliminate activity .

Pharmacological Relevance

- GPR84 Agonists : Pyrimidines with hydroxyl groups at positions 4 and 6 are critical for GPR84 agonism. Substitution with CF₃ (as in the target compound) abolishes activity, highlighting the irreplaceable role of hydroxyl groups in this context .

- PDE2 Inhibition: Dihydropyranopyrazole derivatives incorporating the target compound’s pyrimidine fragment (e.g., compound 11t) showed PDE2 inhibition (IC₅₀ = 19 nM), suggesting utility in neurological disorders .

Biological Activity

4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound notable for its unique structural features, which include a chlorine atom at the 4-position, a methoxy group at the 5-position, and a trifluoromethyl group at the 2-position of the pyrimidine ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Formula

The molecular formula of this compound is with a molecular weight of approximately 212.56 g/mol.

Functional Groups

- Chloro Group : Enhances electrophilicity.

- Methoxy Group : Influences solubility and reactivity.

- Trifluoromethyl Group : Increases lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 0.5 µg/mL |

| Similar Trifluoromethyl Pyrimidine Derivative | E. coli | 0.3 µg/mL |

| Other Pyrimidine Derivative | S. aureus | 0.2 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. Studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Table 2: COX-2 Inhibition Data

The mechanism by which this compound exerts its biological effects is believed to involve:

- Electrophilic Interactions : The trifluoromethyl group enhances the electrophilic nature of the molecule, facilitating interactions with nucleophilic sites in enzymes.

- Enzyme Inhibition : Compounds derived from pyrimidines have been shown to inhibit enzymes critical for bacterial survival and inflammatory responses.

Case Studies

-

Antimicrobial Efficacy Against MRSA :

A study conducted on various pyrimidine derivatives highlighted that those with trifluoromethyl substitutions exhibited superior antibacterial activity against MRSA compared to their non-trifluorinated counterparts, suggesting that this modification is crucial for enhancing bioactivity. -

Anti-inflammatory Effects in Animal Models :

In vivo studies demonstrated that administration of this compound significantly reduced paw edema in carrageenan-induced inflammation models, outperforming standard anti-inflammatory drugs like indomethacin.

Summary of Findings

The biological activity of this compound is characterized by:

- Broad-spectrum antimicrobial properties , particularly against resistant bacterial strains.

- Significant anti-inflammatory effects , with potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear protective goggles, nitrile gloves, and lab coats to avoid skin/eye contact. Use fume hoods or gloveboxes when handling volatile intermediates or toxic byproducts .

- Waste Management : Segregate chemical waste by hazard class (e.g., halogenated vs. non-halogenated) and dispose via certified waste management services to prevent environmental contamination .

- Spill Mitigation : Use inert adsorbents (e.g., vermiculite) for spills and avoid direct contact. Decontaminate surfaces with ethanol or specialized solvents.

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Nucleophilic Substitution : React 5-methoxy-2-(trifluoromethyl)pyrimidin-4-ol with phosphoryl chloride (POCl₃) under reflux, using catalytic DMAP to enhance chlorination efficiency .

- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (retention time ~0.46–0.95 minutes under reverse-phase conditions) .

- Yield Optimization : Adjust stoichiometry of POCl₃ (1.2–1.5 equivalents) and reaction temperature (80–100°C) to minimize side products like over-chlorinated derivatives.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Analysis : Use ¹H/¹³C NMR in CDCl₃ to identify methoxy (-OCH₃, δ ~3.9 ppm), trifluoromethyl (-CF₃, δ ~120–125 ppm in ¹⁹F NMR), and pyrimidine ring protons (δ ~8.5–9.0 ppm) .

- Mass Spectrometry : LCMS (ESI+) typically shows [M+H]+ at m/z 227.0 (calculated for C₆H₅ClF₃N₂O). Confirm fragmentation patterns to distinguish from isomers .

- X-ray Crystallography : For structural validation, grow single crystals via slow evaporation in dichloromethane/hexane and analyze unit cell parameters (e.g., space group P2₁/c) .

Advanced Research Questions

Q. How can computational methods like DFT contribute to understanding the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. The trifluoromethyl group induces electron withdrawal, enhancing reactivity at C-4 and C-6 positions .

- Fukui Indices : Calculate Fukui functions to identify susceptibility to electrophilic attack (e.g., f⁺ values >0.1 at C-4 correlate with observed chlorination trends) .

- Solvent Effects : Simulate solvent interactions (e.g., PCM model for ethanol) to predict solubility and stability under reaction conditions.

Q. What strategies optimize regioselective functionalization of the pyrimidine ring in this compound?

- Methodological Answer :

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate C-6, followed by quenching with electrophiles (e.g., alkyl halides) .

- Cross-Coupling : Suzuki-Miyaura reactions at C-4 require Pd(PPh₃)₄ catalyst and aryl boronic acids (1.5 equivalents) in THF/water (3:1) at 80°C. Monitor for competing homocoupling .

- Protecting Groups : Temporarily protect the methoxy group with TMSCl (trimethylsilyl chloride) during nitration or sulfonation to prevent undesired side reactions .

Q. How does the presence of methoxy and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The -CF₃ group reduces electron density at C-2 and C-4, favoring oxidative addition in Pd-catalyzed couplings. Methoxy at C-5 provides steric hindrance, directing coupling to C-4 .

- Substrate Scope : Test aryl/heteroaryl boronic acids with electron-withdrawing groups (e.g., -NO₂, -CN) for enhanced coupling efficiency. Avoid bulky substituents (e.g., tert-butyl) due to steric clashes .

- Catalyst Screening : Compare Pd(OAc)₂, XPhos, and SPhos ligands in DMF at 100°C. XPhos typically improves yields by 15–20% for electron-deficient partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.